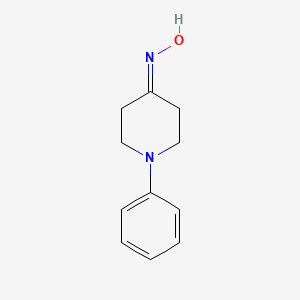

1-Phenyl-piperidin-4-one oxime

Descripción

1-Phenyl-piperidin-4-one oxime is a piperidine-derived compound featuring a phenyl substituent at the 1-position of the piperidin-4-one ring and an oxime functional group at the 4-position. These compounds are synthesized via condensation reactions, often involving hydroxylamine and substituted piperidin-4-ones, and are characterized by spectroscopic methods (e.g., IR, NMR) and X-ray crystallography . Substitutions on the piperidine ring or oxime group modulate bioactivity, solubility, and stability, making them valuable scaffolds for drug discovery .

Propiedades

Número CAS |

7402-94-0 |

|---|---|

Fórmula molecular |

C11H14N2O |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

N-(1-phenylpiperidin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C11H14N2O/c14-12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,14H,6-9H2 |

Clave InChI |

ZKDNDJYBXPPYLG-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1=NO)C2=CC=CC=C2 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Esterification of the Oxime Group

The oxime hydroxyl group undergoes esterification with acyl chlorides in the presence of a strong base (e.g., t-BuOK). This modification enhances biological activity, as demonstrated in vanillin-derived analogues :

| Ester Group | Reagents | Solvent | Yield | Biological Activity |

|---|---|---|---|---|

| 4-Fluorobenzoyl | 4-Fluorobenzoyl chloride | THF | 82% | Antimicrobial |

| 3-Nitrobenzoyl | 3-Nitrobenzoyl chloride | DCM | 78% | Antioxidant |

Ester derivatives exhibit improved antioxidant (IC = 12–18 μM) and antimicrobial (MIC = 4–8 μg/mL) properties compared to the parent oxime .

Hydrogen-Bond-Directed Solid-State Reactivity

Crystallographic studies reveal intermolecular O–H⋯N hydrogen bonds (2.12–2.45 Å) and C–H⋯π interactions (3.34–3.67 Å), forming C(7) chains along the c-axis . These interactions stabilize the crystal lattice and may influence solubility and reactivity in solid-phase reactions.

Potential Cycloaddition Reactions

While not directly reported for 1-phenyl-piperidin-4-one oxime, analogous oximes participate in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazoles . Theoretical pathways include:

-

Nitrile Oxide Generation : Oxidation of the oxime (e.g., with Cl/NaHCO).

-

Cycloaddition : Reaction with alkynes or alkenes under mild conditions .

Stereoelectronic Effects on Reactivity

The equatorial orientation of substituents on the piperidine ring and the oxime’s dihedral angle (42.88°) create steric and electronic environments that favor selective reactions at the oxime nitrogen or oxygen . For example, bulky acyl chlorides show reduced esterification yields due to steric hindrance .

Biological Activity Correlation

Structural modifications of the oxime group directly impact pharmacological properties:

-

Antioxidant Activity : Electron-withdrawing groups (e.g., –NO) enhance radical scavenging .

-

MAO-B Inhibition : Bulky substituents improve selectivity for MAO-B over MAO-A (e.g., IC = 342 nM for MAO-B vs. >1,000 nM for MAO-A) .

Stability and Degradation

Under acidic conditions, the oxime group undergoes hydrolysis to regenerate the ketone. Alkaline conditions promote decomposition via C–N bond cleavage, necessitating neutral pH for storage .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 1-position of the piperidin-4-one ring critically influences molecular properties.

*Calculated based on formula C₁₁H₁₂N₂O.

- In contrast, 1-phenyl derivatives may exhibit greater planarity, enhancing π-π interactions in biological targets.

Q & A

Q. What are the standard synthetic routes for 1-phenyl-piperidin-4-one oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves the condensation of 1-phenyl-piperidin-4-one with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include pH control (e.g., using HCl or NaOH) and temperature (60–80°C for 6–12 hours). Microwave-assisted or ionic liquid-mediated methods can improve reaction efficiency and reduce by-products . Yield optimization requires monitoring the stoichiometric ratio of hydroxylamine to ketone (1.2:1 recommended) and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the oxime functional group in this compound structurally characterized?

- Methodological Answer : Confirm the presence of the oxime (-NOH) group using:

- FT-IR : Absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N stretch).

- ¹H NMR : A broad singlet at δ 9.5–10.5 ppm for the oxime proton.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, revealing bond angles and spatial arrangement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model tautomeric equilibria (oxime ⇌ nitroso) and electron distribution. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, aiding in drug design. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for tautomer ratios) .

Q. What strategies resolve contradictions in pharmacological activity data for piperidin-4-one oxime derivatives?

- Methodological Answer :

- Data Triangulation : Compare results from in vitro (e.g., enzyme inhibition assays) and in silico (molecular dynamics simulations) studies.

- Batch Variability Analysis : Assess purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC or CD spectroscopy).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to identify EC₅₀/IC₅₀ discrepancies across studies .

Q. How can ionic liquids (ILs) enhance the green synthesis of this compound?

- Methodological Answer : ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvent-catalysts, enabling room-temperature reactions with higher atom economy. Post-reaction, ILs can be recovered via vacuum distillation and reused for 3–5 cycles without significant activity loss. Lifecycle assessment (LCA) tools quantify environmental benefits vs. traditional methods .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.